5-nitro-N-(4-pyridinylmethyl)-2-furamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21g/mol |
IUPAC Name |
5-nitro-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c15-11(9-1-2-10(18-9)14(16)17)13-7-8-3-5-12-6-4-8/h1-6H,7H2,(H,13,15) |
InChI Key |
WCVVVRGNVZLAHR-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro N 4 Pyridinylmethyl 2 Furamide and Analogues
Retrosynthetic Analysis of the 5-nitro-N-(4-pyridinylmethyl)-2-furamide Core
A retrosynthetic analysis of this compound identifies the central amide bond as the key disconnection point. This approach simplifies the target molecule into two primary building blocks: 5-nitro-2-furoic acid and 4-(aminomethyl)pyridine (B121137). This disconnection is strategically advantageous as it breaks down the synthesis into the preparation of two distinct heterocyclic fragments, for which numerous synthetic routes have been established.
Figure 1: Retrosynthetic Disconnection of this compound
Further disconnection of the 5-nitro-2-furoic acid precursor can be envisioned through the nitration of a furan-2-carboxylic acid derivative. Similarly, 4-(aminomethyl)pyridine can be conceptually derived from 4-cyanopyridine (B195900) or pyridine-4-carboxaldehyde. This analysis provides a flexible roadmap for the synthesis, allowing for the selection of optimal starting materials and reaction pathways based on availability, cost, and desired purity.
Classical and Contemporary Approaches to Nitrofuran Synthesis
The nitrofuran scaffold is a crucial component, and its synthesis has been the subject of extensive research.
Classical Methods: Historically, the synthesis of 5-nitrofuran derivatives often involves the nitration of a pre-existing furan (B31954) ring. A common method is the nitration of furfural, a bio-based platform chemical. nih.gov However, the furan ring is sensitive to harsh acidic conditions, which can lead to low yields and the formation of byproducts. nih.govpsu.edu Modifications to these methods, such as the use of milder nitrating agents like acetyl nitrate, have been developed to improve reproducibility and yield. nih.gov The starting material for the synthesis of many nitrofuran compounds is often 5-nitrofurfural diacetate or 5-nitro-2-furaldehyde. psu.edu
Contemporary Approaches: Modern synthetic methods focus on improving the efficiency, safety, and scalability of nitrofuran synthesis. Continuous flow chemistry has emerged as a powerful tool for the nitration of furfural, offering enhanced control over reaction parameters and minimizing the risks associated with unstable intermediates like acetyl nitrate. nih.gov This technology allows for the in situ generation of the nitrating agent, leading to higher yields and reproducibility for key intermediates like nitrofurfural. nih.gov
Another contemporary strategy involves the functionalization of a pre-nitrated furan ring. For instance, 5-nitro-2-furoic acid can be synthesized and then coupled with various amines to generate a library of nitrofuran amides. nih.gov This approach offers modularity and is well-suited for medicinal chemistry applications.
Synthetic Routes to N-(Pyridinylmethyl)amide Scaffolds
The N-(pyridinylmethyl)amide moiety is another key structural feature. The synthesis of this scaffold typically involves the reaction of a pyridine-containing amine with a carboxylic acid or its activated derivative.
General Synthetic Routes: A common route to N-(pyridinylmethyl)amides involves the coupling of a pyridinylmethylamine with a carboxylic acid using standard peptide coupling reagents. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with the amine.
For the specific case of this compound, the key precursor is 4-(aminomethyl)pyridine. This amine can be prepared through various methods, including the reduction of 4-cyanopyridine or the reductive amination of pyridine-4-carboxaldehyde. The choice of method often depends on the availability of the starting materials and the desired scale of the reaction.
Coupling Strategies for 5-nitro-2-furamide (B3511988) and 4-pyridinylmethyl Moieties
The formation of the amide bond between the 5-nitro-2-furoic acid and 4-(aminomethyl)pyridine fragments is a critical step in the synthesis of the target molecule. Several coupling strategies can be employed for this transformation.
Amide Bond Formation: A widely used and efficient method for forming the amide linkage is the activation of the carboxylic acid group of 5-nitro-2-furoic acid. nih.gov This can be achieved using a variety of coupling reagents. One common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Another effective method is the use of carbonyl diimidazole (CDI) to activate the carboxylic acid. nih.gov The resulting acylimidazolide is a reactive intermediate that readily undergoes nucleophilic attack by the amine. This method is often preferred due to the clean reaction profile and the volatile nature of the byproducts.
The reaction of an acyl chloride, derived from 5-nitro-2-furoic acid using reagents like thionyl chloride or oxalyl chloride, with 4-(aminomethyl)pyridine in the presence of a base to neutralize the generated HCl is also a viable and often high-yielding approach. nih.gov
| Coupling Reagent | Solvent | Additive | Typical Yield | Reference |
| Carbonyl diimidazole (CDI) | 1,4-Dioxane | None | Moderate | nih.gov |
| Thionyl Chloride | DMF | Catalytic DMF | Good | nih.gov |
Synthesis of Deuterated or Labeled Analogues for Mechanistic Investigations
The synthesis of isotopically labeled analogues, such as those containing deuterium (B1214612), is a valuable tool for investigating reaction mechanisms, metabolic pathways, and target engagement. For this compound, deuteration can be strategically introduced at various positions.
Deuteration Strategies: Deuterium can be incorporated into the pyridinylmethyl moiety by using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), for the reduction of pyridine-4-carboxaldehyde or 4-cyanopyridine. This would place the deuterium label on the methylene (B1212753) bridge connecting the pyridine (B92270) and amide groups.
Alternatively, deuteration of the furan ring can be more challenging due to the potential for ring opening under certain conditions. However, specific deuterated furan precursors could potentially be synthesized and carried through the synthetic sequence.
The synthesis of such labeled compounds would follow the general synthetic routes outlined previously, simply substituting a labeled precursor at the appropriate stage. The resulting labeled this compound could then be used in mass spectrometry-based studies to trace its metabolic fate or in nuclear magnetic resonance (NMR) studies to probe its binding interactions.
High-Throughput Synthesis and Combinatorial Chemistry in Nitrofuran Derivative Discovery
High-throughput synthesis (HTS) and combinatorial chemistry are powerful approaches for the rapid generation of large libraries of related compounds for biological screening. acs.org These techniques are particularly well-suited for the discovery of new nitrofuran derivatives with improved properties.
Combinatorial Approaches: A combinatorial library of 5-nitro-N-(substituted)-2-furamides can be readily synthesized by reacting 5-nitro-2-furoic acid, or its activated form, with a diverse collection of amines in a parallel fashion. This can be performed in multi-well plates, allowing for the simultaneous synthesis of hundreds or even thousands of compounds.
Similarly, variations in the nitrofuran core can be introduced by using a range of substituted 5-nitro-2-furoic acids. This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds, identifying key structural features that contribute to their biological activity. acs.orgnih.gov The resulting libraries can then be screened against various biological targets to identify lead compounds for further development.
Biological Activities and Preclinical Efficacy of 5 Nitro N 4 Pyridinylmethyl 2 Furamide
In Vitro Cytotoxicity and Selective Action in Cancer Cell Lines
Differential Effects on Cancer vs. Normal Cells
A significant characteristic of 5-nitro-N-(4-pyridinylmethyl)-2-furamide is its selective cytotoxic action against cancer cells, while exhibiting minimal effects on normal, non-cancerous cells. researchgate.netnih.gov This selectivity is rooted in the compound's mechanism of action, which targets the process of centrosome clustering, a phenomenon that many cancer cells with supernumerary centrosomes rely on for survival during mitosis. researchgate.netnih.gov
In a comparative study, the effects of CCCI-01 were examined on the triple-negative breast cancer cell line BT-549, which is known to have amplified centrosomes, and on normal primary human mammary epithelial cells (HMECs). researchgate.net The results demonstrated a stark difference in response. Treatment with CCCI-01 led to a high rate of multipolarity and subsequent cell death in the BT-549 cancer cells. researchgate.netnih.gov In contrast, the normal mammary epithelial cells did not exhibit these phenotypes, indicating a significant therapeutic window for CCCI-01. researchgate.netnih.gov This differential response underscores the compound's potential as a cancer-specific therapeutic agent that spares healthy tissue. researchgate.net
Cell Line Susceptibility Profiling
For context, a structurally related compound, N-benzhydryl-5-nitrofuran-2-carboxamide, which also functions as a centrosome declustering agent, has shown potent antiproliferative activity. In the centrosome-amplified BT-549 cell line, this related compound exhibited a GI50 (concentration for 50% growth inhibition) value of 1.81 ± 0.19 μM. nih.gov The activity of CCCI-01 is expected to be in a similar potent range against cell lines that are dependent on centrosome clustering for successful mitosis.
Table 1: Cytotoxicity of Related Furanamide Compounds in Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
| N-benzhydryl-5-nitrofuran-2-carboxamide | BT-549 | 1.81 ± 0.19 |
This table presents data for a structurally related compound to provide context for the expected potency of this compound.
Induction of Mitotic Aberrations by CCCI-01
The primary mechanism through which this compound exerts its anticancer effects is by disrupting the mitotic machinery of cancer cells, leading to catastrophic errors during cell division.
Centrosome Declustering Phenotype
Cancer cells often possess more than the normal two centrosomes, a condition known as centrosome amplification. researchgate.net To avoid cell death from an abnormal multipolar cell division, these cells cluster their extra centrosomes into two functional spindle poles, allowing for a pseudo-bipolar division. researchgate.netnih.gov CCCI-01 directly inhibits this crucial clustering process. researchgate.net
In immunofluorescence studies using the BT-549 breast cancer cell line, treatment with as little as 5 µM of CCCI-01 for 5 hours resulted in a significant increase in centrosome declustering, reaching 70%. researchgate.net In stark contrast, even at a higher concentration of 8 µM, CCCI-01 did not induce significant centrosome declustering in normal primary HMECs. researchgate.net This demonstrates the compound's specific activity in disrupting a mechanism that cancer cells are uniquely dependent upon.
Formation of Multipolar Spindles
The direct consequence of inhibiting centrosome clustering is the formation of multipolar mitotic spindles. researchgate.netnih.gov When the supernumerary centrosomes are prevented from coalescing, they form multiple spindle poles. This was clearly observed in BT-549 cells treated with CCCI-01, which resulted in the formation of multipolar spindles. researchgate.net In contrast, the treatment of normal HMECs, which typically have only two centrosomes, resulted in the formation of normal bipolar spindles. researchgate.net The presence of these multipolar spindles is a hallmark of the activity of centrosome declustering inhibitors and is a direct cause of the subsequent mitotic failure.
Consequential Mitotic Arrest and Cell Cycle Dysregulation
The formation of multipolar spindles activates the spindle assembly checkpoint, a crucial surveillance mechanism that halts the cell cycle to prevent incorrect chromosome segregation. researchgate.netnih.gov This leads to a prolonged arrest in mitosis, specifically in the G2/M phase of the cell cycle. nih.govrsc.orgnih.gov While specific flow cytometry data for CCCI-01 is not widely published, the observed multipolar spindle phenotype and subsequent cell death are classic indicators of mitotic arrest. researchgate.netnih.gov
This prolonged mitotic arrest is ultimately unsustainable for the cell. The inability to form a proper bipolar spindle and align chromosomes correctly leads to a state of mitotic catastrophe, which in turn triggers apoptotic cell death. nih.gov The treatment of BT-549 cells with a related centrosome declustering compound, N-benzhydryl-5-nitrofuran-2-carboxamide, was shown to cause mitotic arrest due to multipolar spindle formation and misaligned chromosomes, ultimately leading to apoptosis. nih.gov This provides a clear mechanistic link between the induction of mitotic aberrations by this class of compounds and their cytotoxic outcome.
In Vivo Studies in Preclinical Models (Non-Human)
Efficacy in Xenograft or Syngeneic Animal Models (Excluding Human Trial Data)
Information regarding the efficacy of this compound in either xenograft or syngeneic animal models is not available in the reviewed scientific literature. Research detailing the use of this compound in non-human preclinical cancer models has not been published.
Evaluation of Tumor Growth Inhibition
There are no available studies that evaluate the tumor growth inhibition properties of this compound in an in vivo setting. Consequently, no data tables or detailed research findings on this specific topic can be provided.
Molecular Mechanisms of Action of 5 Nitro N 4 Pyridinylmethyl 2 Furamide
Elucidating the Primary Molecular Target(s) of CCCI-01
The precise molecular target of 5-nitro-N-(4-pyridinylmethyl)-2-furamide remains an area of active investigation. However, based on its observed effects, researchers have formulated hypotheses regarding its interaction with key mitotic proteins.
Initial studies suggest that CCCI-01's mode of action is mitosis-specific, as it does not appear to affect the organization of centrosomes in interphase cells. nih.gov This specificity points towards a molecular target that is either highly expressed or assumes a critical function exclusively during mitosis. nih.gov The process of centrosome clustering in cancer cells with supernumerary centrosomes is a complex event orchestrated by a variety of proteins. Key players in this process include motor proteins like the C-terminal kinesin motor protein KIFC1 (also known as HSET) and the nuclear mitotic apparatus protein (NuMA), which work to gather extra centrosomes into two functional spindle poles. It is plausible that CCCI-01 interacts with one or more of these essential mitotic proteins, thereby inhibiting their function and preventing the clustering of centrosomes. However, direct evidence of CCCI-01 binding to these specific proteins is not yet available in the published literature.
To definitively identify the molecular target of this compound, advanced techniques such as functional genomics and proteomics would be indispensable. Functional genomics approaches, including high-throughput screening with siRNA or CRISPR-Cas9 libraries, could help identify genes whose silencing phenocopies the effects of CCCI-01 treatment, thus pointing to potential targets or pathways.
Proteomic strategies, such as affinity purification-mass spectrometry (AP-MS) using a tagged version of CCCI-01, could directly identify interacting proteins. Another approach is thermal proteome profiling (TPP), which can detect changes in protein thermal stability upon ligand binding, thereby revealing direct targets. While a proteomic analysis of cellular proteins from human amniotic epithelial cells treated with the related carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been performed, specific proteomic studies on CCCI-01-treated cells to identify its direct target have not been reported in the available scientific literature. nih.gov
Cellular Pathway Perturbations Induced by Centrosome Clustering Inhibition
The inhibition of centrosome clustering by this compound triggers a cascade of events that disrupt the normal progression of mitosis.
In many cancer cells, the presence of more than two centrosomes (supernumerary centrosomes) is a common feature. To avoid catastrophic multipolar cell divisions, these cells have developed a mechanism to cluster these extra centrosomes into two functional poles, enabling a bipolar mitosis. nih.govnih.gov CCCI-01 directly interferes with this coping mechanism. nih.govnih.gov
Research has demonstrated that treatment of cancer cells harboring supernumerary centrosomes, such as the BT-549 breast cancer cell line, with CCCI-01 leads to the formation of multipolar spindles. nih.govresearchgate.net Immunofluorescence studies have shown a significant increase in centrosome de-clustering in these cells upon treatment. researchgate.net In contrast, normal cells, which typically possess only two centrosomes, are largely unaffected in their ability to form bipolar spindles when treated with similar concentrations of the compound. nih.govresearchgate.net This differential effect underscores the cancer-selective nature of CCCI-01's mechanism.
Table 1: Effect of CCCI-01 on Spindle Polarity
| Cell Line | Treatment | Spindle Polarity | Reference |
|---|---|---|---|
| BT-549 (Breast Cancer) | 5 µM CCCI-01 | ~70% Multipolar | researchgate.net |
The formation of multipolar spindles as a direct consequence of CCCI-01 action has a profound impact on the fidelity of chromosome segregation. A properly formed bipolar spindle is essential to ensure that each daughter cell receives a complete and accurate set of chromosomes. When multiple spindle poles are present, chromosomes can become attached to more than two poles, leading to improper segregation during anaphase. This results in aneuploidy, a state of having an abnormal number of chromosomes, which is a hallmark of genomic instability in cancer. The induction of multipolar divisions by CCCI-01 inherently compromises the faithful segregation of chromosomes. researchgate.net
Downstream Cellular Responses
The cellular turmoil initiated by the inhibition of centrosome clustering culminates in specific downstream responses, primarily mitotic arrest and subsequent cell death.
The presence of unattached or improperly attached chromosomes due to the formation of multipolar spindles activates the Spindle Assembly Checkpoint (SAC). nih.govyoutube.comresearchgate.netyoutube.com The SAC is a critical surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle microtubules. nih.govyoutube.comresearchgate.netyoutube.com This arrest prevents the premature separation of sister chromatids and provides time for error correction. However, in the case of persistent multipolar spindles induced by CCCI-01, the defects are often irreparable, leading to a prolonged mitotic arrest. nih.govnih.gov
This extended arrest in mitosis can ultimately trigger apoptosis (programmed cell death). nih.govnih.gov The cell's inability to resolve the mitotic crisis leads to the activation of apoptotic pathways, resulting in the selective elimination of the cancer cells. nih.govnih.gov Studies have shown that prolonged mitotic arrest can lead to the partial activation of the apoptotic machinery, causing limited DNA damage and the induction of p53, a key tumor suppressor protein. nih.gov This selective induction of apoptosis in cancer cells, while sparing normal cells, is the therapeutic basis of centrosome clustering inhibitors like this compound. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | CCCI-01 |
| N-methyl-N'-nitro-N-nitrosoguanidine | MNNG |
| Kinesin Family Member C1 | KIFC1, HSET |
Induction of Apoptosis Pathways
While specific studies detailing the pro-apoptotic effects of this compound are not extensively documented, the induction of apoptosis is a known mechanism for other nitro-aromatic compounds. For instance, certain nitro-substituted hydroxynaphthanilides have been shown to induce apoptosis in human monocytic leukemia (THP-1) cells. nih.gov This process is often mediated by a caspase cascade, suggesting an intrinsic pathway of programmed cell death. nih.gov Another example, the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), triggers apoptosis through both p53-dependent and -independent pathways. nih.gov These pathways often involve a decrease in mitochondrial transmembrane potential and the release of cytochrome c into the cytosol, key events in the apoptotic cascade. nih.gov Although these are different molecules, they illustrate the potential of nitro-containing compounds to eliminate targeted cells by activating programmed cell death pathways.
Mechanisms of Cell Cycle Arrest
Similar to apoptosis, the ability of nitro compounds to induce cell cycle arrest is a key component of their biological activity. Studies on other novel nitro-substituted compounds, such as certain hydroxynaphthanilides, have demonstrated the ability to cause an accumulation of cancer cells in the G1 phase of the cell cycle. nih.gov This arrest is associated with the downregulation of key regulatory proteins, such as cyclin E1, which is crucial for the G1/S phase transition. nih.gov By halting the cell cycle, these compounds can prevent cellular proliferation. While direct evidence for this compound is pending, this represents a plausible mechanism of action based on its structural class.
Table 1: Effects of Structurally Related Nitro-Compounds on Cell Cycle and Apoptosis
| Compound Class | Example Compound | Cell Line | Effect | Reference |
| Hydroxynaphthanilides | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1, MCF-7 | G1 Phase Arrest, Apoptosis Induction | nih.gov |
| Nitrosoguanidines | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | TK-6, WTK-1 | Apoptosis via p53-dependent and -independent pathways | nih.gov |
This table presents data from related nitro-compounds to illustrate potential mechanisms, as direct studies on this compound are not available.
The Role of the Nitro Group in Bioactivity and Metabolic Activation in Biological Systems
The 5-nitro group is the cornerstone of the bioactivity of this compound and other nitrofurans. This functional group is not inherently toxic but serves as a "warhead" that requires metabolic activation. nih.gov Nitrofurans are thus considered prodrugs, remaining relatively inert until they enter a target cell where they can be chemically reduced. nih.govnih.govplos.org This reduction is the critical step that transforms the compound into a biologically active agent.
Nitroreductase-Mediated Activation Pathways
The activation of 5-nitrofurans is primarily carried out by a class of enzymes known as nitroreductases. In bacteria such as Escherichia coli, two main Type I, oxygen-insensitive nitroreductases, NfsA and NfsB, have been identified as key activators. nih.govnih.govplos.org These enzymes catalyze the stepwise, two-electron reduction of the nitro group. plos.org More recently, a novel 5-nitrofuran-activating enzyme, AhpF, has also been discovered in E. coli, indicating that multiple enzymatic pathways can lead to the activation of these compounds. nih.govnih.gov The presence of these redundant enzyme systems may contribute to the low incidence of resistance to nitrofurans. nih.gov
Table 2: Key Nitroreductases Involved in 5-Nitrofuran Activation in E. coli
| Enzyme | Type | Cofactor Dependency | Role in Activation | Reference |
| NfsA | Type I (Oxygen-insensitive) | NADPH | Dominant role in activating 5-nitrofurans | nih.gov |
| NfsB | Type I (Oxygen-insensitive) | NADH and NADPH | Minor role in activating 5-nitrofurans | nih.gov |
| AhpF | Novel Reductase | Not specified | Contributes to activation, especially when NfsA/NfsB are absent | nih.govnih.gov |
Formation of Reactive Intermediates and Macromolecular Interactions (e.g., DNA, Protein Adducts)
The enzymatic reduction of the 5-nitro group generates a series of highly reactive, short-lived intermediates, including nitroso and hydroxylamino derivatives. nih.govplos.org These reactive species are the ultimate effectors of the compound's biological activity. They are highly electrophilic and can readily react with a wide range of cellular macromolecules.
The precise cellular targets are diverse, which explains the broad-spectrum activity of nitrofurans. These reactive intermediates have been shown to cause DNA lesions, inhibit the synthesis of DNA and RNA, and interfere with protein synthesis. nih.govla.gov By forming covalent adducts with these crucial biomolecules, the activated nitrofuran disrupts essential cellular processes, leading to cessation of growth or cell death. la.gov This multi-targeted mechanism of action is believed to be a primary reason why the development of resistance to nitrofurans has been remarkably slow despite decades of use. la.govyoutube.com
Structure Activity Relationships Sar and Rational Design of 5 Nitro N 4 Pyridinylmethyl 2 Furamide Derivatives
Identification of Key Pharmacophoric Elements within CCCI-01
CCCI-01 is recognized as an inhibitor of centrosome clustering in cancer cells. medkoo.comsmallmolecules.com The fundamental structure of CCCI-01 comprises a 5-nitrofuran ring linked to a 4-pyridinylmethyl group via an amide bond. The key pharmacophoric elements essential for its activity are believed to be the 5-nitrofuran moiety, the amide linker, and the pyridinylmethyl group. The spatial arrangement and electronic properties of these components are critical for the molecule's interaction with its biological target.
Elucidation of Structural Determinants for Centrosome Declustering Activity
The specific structural features of CCCI-01 that govern its ability to induce centrosome declustering have been a subject of investigation. These studies have highlighted the significance of the 5-nitro-2-furamide (B3511988) core and the nature of the substituent attached to the amide nitrogen.
The 5-nitro-2-furamide moiety is a well-established pharmacophore in medicinal chemistry, particularly in the development of antimicrobial agents. nih.govresearchgate.netresearchgate.net The nitro group is often essential for the biological activity of this class of compounds. researchgate.net Its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule. In the context of centrosome declustering, this moiety is hypothesized to be directly involved in the binding interactions with the target protein. The furan (B31954) ring itself, as a five-membered aromatic heterocycle, provides a scaffold with a specific geometry and electronic distribution.
The length and flexibility of the spacer connecting the 5-nitrofuran core to the terminal ring system are critical determinants of activity. In CCCI-01, the methylene (B1212753) group (-CH2-) of the pyridinylmethyl moiety acts as a short and relatively rigid spacer. This maintains a specific distance and orientation between the furan and pyridine (B92270) rings.
The nature of the terminal ring system is also vital. The 4-pyridinyl group in CCCI-01 is a key feature. Its basic nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in pi-stacking or other non-covalent interactions. The position of the nitrogen atom within the pyridine ring is also important, as it dictates the vector of potential hydrogen bonds.
Design and Synthesis of Novel Analogues and Derivatives
Building upon the understanding of the SAR of CCCI-01, researchers have designed and synthesized novel analogues and derivatives to explore the chemical space around this scaffold and potentially discover compounds with enhanced activity or different pharmacological profiles. These efforts have primarily focused on modifying the pyridinylmethyl moiety and making substitutions on the furan ring.
Modifications to the pyridinylmethyl portion of the molecule have been a key area of synthetic exploration. This has involved altering the substitution pattern on the pyridine ring and replacing the pyridine ring with other heterocyclic or carbocyclic systems. For instance, the synthesis of N-pyridyl amides with different substitution patterns on the pyridine ring has been reported. mdpi.com The general synthetic approach often involves the reaction of a suitable amine with an activated carboxylic acid derivative of the 5-nitrofuran core.
A common synthetic strategy involves the coupling of 5-nitro-2-furoic acid with various amines. For example, the synthesis of related furan-2-carboxamides has been achieved by reacting 5-nitro-2-furoyl chloride with the desired amine.
Table 1: Examples of Modifications on the Pyridinylmethyl Moiety
| Parent Compound | Modification | Resulting Compound Class | General Synthetic Approach |
|---|---|---|---|
| 5-nitro-N-(4-pyridinylmethyl)-2-furamide | Variation of pyridine ring substitution | Substituted N-pyridinylmethyl-2-furamides | Coupling of 5-nitro-2-furoic acid with substituted aminomethylpyridines. |
| This compound | Replacement of pyridine with other heterocycles | N-heterocyclylmethyl-2-furamides | Reaction of 5-nitro-2-furoyl chloride with various aminomethyl-heterocycles. |
While the 5-nitro group is often considered essential, some research has explored the impact of its replacement or the introduction of other substituents on the furan ring. The synthesis of such derivatives allows for a deeper understanding of the electronic and steric requirements at this position.
The synthesis of derivatives with different substituents on the furan ring can be more challenging and may require multi-step synthetic sequences starting from appropriately substituted furan precursors. For example, the synthesis of various 5-nitrofuran derivatives often starts from 5-nitro-2-furaldehyde. nih.gov
Table 2: Examples of Modifications on the Furan Ring
| Parent Compound | Modification | Resulting Compound Class | General Synthetic Approach |
|---|---|---|---|
| This compound | Replacement of the 5-nitro group | 5-substituted-N-(4-pyridinylmethyl)-2-furamides | Synthesis from a correspondingly 5-substituted 2-furoic acid. |
The synthesis of related nitro-aromatic compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, often involves multi-step procedures including nitration, chlorosulfonylation, and amidation reactions. nih.gov Similarly, the synthesis of complex heterocyclic systems containing a nitro-group, like 4,6-dichloro-2-methylthio-5-nitropyrimidine, involves steps such as nitration, cyclization, methylation, and chlorination. google.com The synthesis of pyrimidine (B1678525) N-oxide derivatives, which are also of therapeutic interest, can be achieved through oxidation reactions. questjournals.org
Exploration of Different Linker Chemistries
In a series of N-benzyl-5-nitrofuran-2-carboxamides developed as antitubercular agents, the length of the linker between the amide nitrogen and the phenyl ring was investigated. nih.gov This exploration is analogous to modifying the methylene linker in this compound. Shortening or lengthening the linker can alter the spatial orientation of the terminal aromatic ring, which can affect its interaction with the target protein. For instance, introducing an α,α-dimethylbenzyl moiety was found to improve mouse liver microsomal stability and the pharmacokinetic profile. nih.gov
Furthermore, the amide bond itself can be replaced with other chemical groups to modulate the compound's properties. In a broad study of nitrofuran derivatives, an isoxazole (B147169) linker was used in place of the amide linker in some molecules, indicating that alternative heterocyclic linkers can be explored to maintain or improve activity. aimspress.comaimspress.com The choice of linker can influence the molecule's rigidity and the vector projection of the pyridine ring relative to the 5-nitrofuran core.
Below is an interactive data table illustrating hypothetical modifications to the linker of this compound and their potential impact on biological activity, based on findings from related compounds.
| Linker Modification | Rationale | Predicted Impact on Activity |
| Replacement of amide with thioamide | Thioamides have different electronic and hydrogen bonding properties compared to amides. hyphadiscovery.com | May alter binding affinity and metabolic stability. |
| Insertion of an additional methylene group | Increases linker length and flexibility. | Could allow for reaching different binding pockets, but may also introduce unfavorable entropic costs. |
| Replacement of methylene with a cyclopropyl (B3062369) group | Introduces rigidity and a different spatial arrangement of the pyridine ring. | May lock the molecule in a more or less active conformation. |
| Replacement of amide with a 1,2,3-triazole | Triazoles are known bioisosteres of amide bonds and can offer improved metabolic stability. | Potential for enhanced pharmacokinetic properties while maintaining biological activity. |
Computational Chemistry and In Silico Approaches in CCCI-01 SAR
Computational methods are invaluable tools in the rational design of new derivatives of this compound, a compound that may be internally designated as CCCI-01 in research settings. These approaches allow for the prediction of binding modes and the quantification of relationships between molecular structure and biological activity.
Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding of this compound derivatives to their putative biological targets. For instance, docking studies on other 5-nitrofuran derivatives have been used to understand their interactions with enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov Such studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding.
For this compound, docking simulations would likely show the 5-nitrofuran ring interacting with a specific sub-pocket of the target protein, with the nitro group often acting as a key hydrogen bond acceptor. The pyridinylmethyl moiety would be expected to occupy another region of the binding site, potentially forming pi-stacking or cation-pi interactions. MD simulations can further refine these binding poses, providing a dynamic view of the ligand-protein complex and helping to assess the stability of the interactions over time. nih.govmdpi.comyoutube.com
The following table outlines the likely key interactions for this compound as predicted by molecular docking into a hypothetical enzyme active site.
| Molecular Moiety | Potential Interacting Residues | Type of Interaction |
| 5-Nitro group | Arginine, Lysine | Hydrogen bond, electrostatic |
| Furan oxygen | Serine, Threonine | Hydrogen bond |
| Amide carbonyl | Backbone N-H | Hydrogen bond |
| Amide N-H | Backbone C=O | Hydrogen bond |
| Pyridine nitrogen | Aspartic acid, Glutamic acid | Hydrogen bond, salt bridge |
| Pyridine ring | Phenylalanine, Tyrosine, Tryptophan | Pi-stacking |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For 5-nitrofuran derivatives, QSAR studies have been conducted to identify the key physicochemical and structural features that govern their activity. nih.govresearchgate.net These studies often employ various molecular descriptors, such as electronic, steric, and hydrophobic parameters.
A hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/IC₅₀) = 0.5 * σ + 0.3 * Es - 0.2 * logP + 2.5
Where σ represents the Hammett electronic parameter of the pyridine substituent, Es is the Taft steric parameter, and logP is the logarithm of the partition coefficient.
Bioisosteric Replacement Strategies for Enhanced Potency or Selectivity
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov This approach can be applied to various parts of the this compound scaffold.
5-Nitrofuran Ring: The 5-nitrofuran moiety is a well-known pharmacophore, but it can also be associated with toxicity. Bioisosteric replacement could involve substituting the furan ring with other five-membered heterocycles like thiophene, pyrrole, or thiazole. aimspress.comaimspress.com The nitro group could also be replaced by other electron-withdrawing groups such as a cyano or a sulfone group.
Amide Linker: The amide bond is susceptible to hydrolysis by proteases. It can be replaced with more stable bioisosteres like a 1,2,3-triazole, an oxadiazole, or a trifluoroethylamine motif. hyphadiscovery.comdrughunter.comnih.gov These replacements can maintain the key hydrogen bonding interactions while improving metabolic stability.
Pyridine Ring: The pyridine ring can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and to modulate physicochemical properties. For example, a phenyl, pyrimidine, or pyrazine (B50134) ring could be used as a bioisostere. cambridgemedchemconsulting.comdrughunter.com Substituents on the pyridine ring can also be interchanged, for instance, replacing a hydrogen with a fluorine to block metabolic oxidation or with a methyl group to explore hydrophobic pockets. nih.gov
The table below provides examples of potential bioisosteric replacements for different parts of the this compound molecule.
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| 5-Nitrofuran | 5-Nitrothiophene | Altered electronic properties and potential for different metabolic profile. |
| Amide Linker | 1,2,4-Oxadiazole | Increased metabolic stability and altered hydrogen bonding capacity. nih.gov |
| Pyridine | Pyrimidine | Introduction of an additional hydrogen bond acceptor, potentially increasing selectivity. drughunter.com |
| Hydrogen on Pyridine | Fluorine | Blocks potential sites of metabolism and can modulate pKa. cambridgemedchemconsulting.com |
Preclinical Pharmacological and Cellular Studies of 5 Nitro N 4 Pyridinylmethyl 2 Furamide
In Vitro Pharmacological Profiling
Concentration-Dependent Activity Assessment
No data available.
Time-Course Studies of Cellular Effects
No data available.
Cellular Assays and Imaging Techniques for Centrosome Analysis
Immunofluorescence Microscopy for Spindle Polarity
No data available.
Flow Cytometry for Cell Cycle Analysis and Cell Death
No data available.
High-Content Screening Methodologies for Inhibitor Identification
No data available.
Biochemical Investigations of Molecular Interactions
Investigations into the direct molecular interactions of 5-nitro-N-(4-pyridinylmethyl)-2-furamide with biological macromolecules are crucial for understanding its mechanism of action. However, specific studies on its enzyme inhibition and protein-ligand binding are not available in the current body of scientific literature.
Enzyme Inhibition Assays (if target identified)
No specific enzymatic target has been identified for this compound in published preclinical studies. Consequently, there are no available enzyme inhibition assays or corresponding data, such as IC50 values, to report for this compound. Research on other related nitrofuran compounds has sometimes indicated potential enzymatic interactions, but these findings are not directly applicable to this compound.
Interactive Data Table: Enzyme Inhibition Data for this compound No publicly available data.
Protein-Ligand Binding Studies
There is an absence of published studies detailing the binding of this compound to plasma proteins or specific target proteins. Therefore, key parameters such as the dissociation constant (Kd), the percentage of plasma protein binding, and the identity of primary protein binding partners remain undetermined for this compound in preclinical models.
Interactive Data Table: Protein-Ligand Binding Parameters for this compound No publicly available data.
Studies on Compound Distribution and Metabolic Fate in Preclinical Models (excluding human pharmacokinetic data)
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models has not been characterized in the available scientific literature. While studies on other nitrofuran derivatives suggest that the nitro group often undergoes metabolic reduction, specific metabolic pathways, metabolite identification, and tissue distribution data for this compound are not documented.
Interactive Data Table: Preclinical Metabolic and Distribution Profile of this compound No publicly available data.
No Publicly Available Research Data for this compound to Address Future Research Directions
A thorough review of publicly accessible scientific literature and databases has revealed a significant lack of specific research data for the chemical compound This compound . Consequently, it is not possible to provide a detailed analysis based on the requested outline focusing on its future research directions and preclinical development.
The initial and broadened searches for this specific compound did not yield any dedicated studies. While general information on the biological activities of broader chemical classes like nitrofuran and pyridine (B92270) derivatives is available, these findings are not directly applicable to the unique molecular structure of this compound. The scientific community has documented the general antibacterial and antifungal properties of many nitrofuran derivatives, often linked to the enzymatic reduction of the nitro group which can lead to DNA damage in microbes. acs.orgresearchgate.netresearchgate.netbohrium.comnih.gov Similarly, compounds containing a pyridine ring are known for a wide array of pharmacological activities. nih.govresearchgate.netproquest.com
However, without specific studies on this compound, any discussion on the following topics would be purely speculative and would not adhere to the strict, evidence-based requirements of the user's request:
Future Directions and Research Perspectives for 5 Nitro N 4 Pyridinylmethyl 2 Furamide
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-nitro-N-(4-pyridinylmethyl)-2-furamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between activated furan carbonyl derivatives (e.g., 5-nitrofuran-2-carbonyl chloride) and 4-(aminomethyl)pyridine. Key steps include:
- Acid chloride activation : Refluxing 5-nitrofuran-2-carboxylic acid with oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under anhydrous conditions .
- Amide coupling : Reacting the acid chloride with 4-(aminomethyl)pyridine using dimethylaminopyridine (DMAP) as a catalyst in DMF at 60°C for 36 hours .
- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is critical for isolating the product. Yield optimization requires strict control of stoichiometry and moisture exclusion.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify the presence of the nitro group (δ ~8.5–9.0 ppm for aromatic protons adjacent to NO₂) and pyridinylmethyl moiety (δ ~4.5 ppm for CH₂ linkage) .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry. For example, analogous pyrimidine derivatives have been resolved with R factors <0.065 using Mo-Kα radiation at 293 K .
- IR spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent modeling : Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to simulate NMR shifts under experimental conditions (e.g., DMSO-d₆ or CDCl₃) .
- Dynamic NMR studies : Perform variable-temperature ¹H NMR to detect rotational barriers in the amide bond or pyridinylmethyl group .
- Cross-validation : Compare with structurally similar compounds, such as N-(benzoylphenyl)-2-furamides, where SCXRD validated computational geometries .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to balance solubility and biocompatibility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at the pyridine ring via electrophilic substitution, as demonstrated in pyrimidine analogs .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the nitro group .
Q. What mechanistic hypotheses explain the compound’s potential biological activity, and how can they be tested?
- Methodological Answer : The nitro group and pyridine-furan scaffold suggest redox or enzyme-inhibition activity. Experimental approaches include:
- Redox cycling assays : Monitor superoxide radical generation via cytochrome c reduction in the presence of NADPH and mammalian nitroreductases .
- Enzyme inhibition studies : Screen against NAD(P)H-dependent enzymes (e.g., bacterial flavoproteins) using kinetic assays with UV-Vis detection of cofactor depletion .
- Molecular docking : Use crystal structures of target enzymes (e.g., Escherichia coli nitroreductase, PDB: 1YAH) to predict binding modes of the furan-pyridine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
